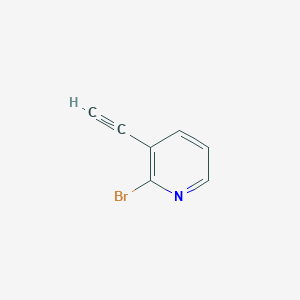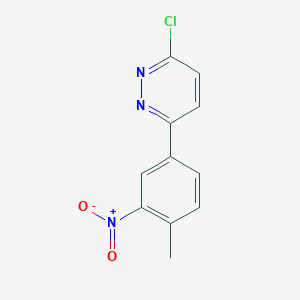![molecular formula C14H11N3O2 B3039457 3-o-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid CAS No. 1082143-81-4](/img/structure/B3039457.png)
3-o-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Übersicht
Beschreibung
3-o-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a chemical compound known for its diverse applications in scientific research. This compound belongs to the class of triazolopyridine derivatives, which are recognized for their potential biological activities, including anti-tumor and antiviral properties .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline, have been reported to exhibit antiviral and antimicrobial activities .
Mode of Action
It’s worth noting that triazole-containing compounds have been reported to interact with their targets by inhibiting key enzymes or proteins, thereby disrupting essential biological processes .
Biochemical Pathways
Similar compounds have been reported to interfere with various biochemical pathways, leading to their antiviral and antimicrobial effects .
Result of Action
Similar compounds have been reported to exhibit cytotoxicity and antiviral activity .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially affect the action of similar compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-o-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the interaction of imidates with corresponding hydrazides, followed by cyclization with esters of fluorinated acids or activated carbonyl compounds . Another environmentally friendly method involves the use of dicationic molten salts based on Tropine for the synthesis of triazolopyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and efficient synthetic routes are often employed to ensure high yield and purity. The compound is typically stored at -20°C and shipped at ambient temperature .
Analyse Chemischer Reaktionen
Types of Reactions
3-o-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including cyclization, oxidation, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with specific properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazides, esters of fluorinated acids, and activated carbonyl compounds. Cyclization reactions often require refluxing in toluene or other suitable solvents .
Major Products Formed
The major products formed from these reactions are typically derivatives of the original compound, which may exhibit enhanced biological activities or improved chemical stability.
Wissenschaftliche Forschungsanwendungen
3-o-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential use in the development of antiviral drugs due to its activity against certain viruses.
Industry: Utilized in the development of new materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral properties.
[1,2,4]Triazolo[4,3-a]pyrazine: Exhibits anti-tumor activity and c-Met kinase inhibition.
Pyrido[2,3-d]pyrimidine: Synthesized using similar environmentally friendly methods.
Uniqueness
3-o-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid stands out due to its specific anti-tumor and antiviral activities, making it a valuable compound for further research and development in medicinal chemistry.
Eigenschaften
IUPAC Name |
3-(2-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-9-5-2-3-6-10(9)12-15-16-13-11(14(18)19)7-4-8-17(12)13/h2-8H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMIVLLFAYPHJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C3N2C=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Methylthio)imidazo[1,2-f]pyrimidin-7-amine](/img/structure/B3039374.png)










![4-[(3-Fluoropropyl)sulphonyl]toluene](/img/structure/B3039393.png)

![(-)-2-((1R,3R)-3-[(2S,3S)-(2-tert-Butoxycarbonylamino-3-methylpentanoyl)methylamino]-1-hydroxy-4-methylpentyl)thiazole-4-carboxylic acid ethyl ester](/img/structure/B3039397.png)
